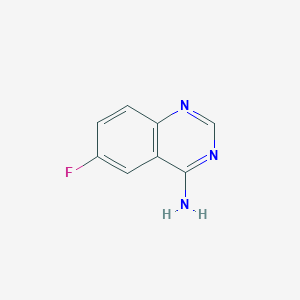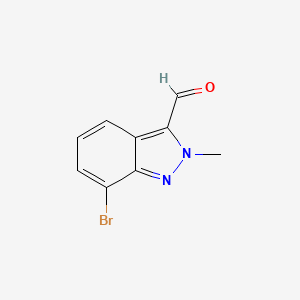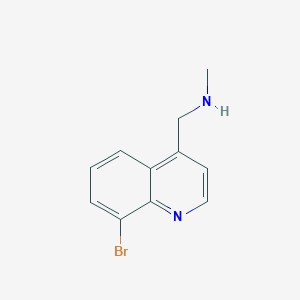![molecular formula C8H6N2O2 B1394220 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid CAS No. 1190319-18-6](/img/structure/B1394220.png)
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Overview
Description
1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H6N2 . It’s also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo [2,3-b]pyridine, Pyrrolo (2,3-b)pyridine, and 1,7-Dideazapurine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives has been reported in several studies . For instance, one study reported the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . Another study reported the functionalization of 1H-Pyrrolo[2,3-b]pyridine .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-b]pyridine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
1H-pyrrolo[3,2-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Physical And Chemical Properties Analysis
The molecular weight of 1H-pyrrolo[3,2-b]pyridine is 118.1359 . More detailed physical and chemical properties may be available in specialized databases or literature .Scientific Research Applications
Cancer Therapeutics
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various types of cancers . These compounds can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the migration and invasion abilities of these cells. The FGFR signaling pathway is a critical target for cancer therapeutics, and derivatives of this compound are under clinical investigation for the treatment of cancers such as breast, lung, prostate, bladder, and liver cancer .
Diabetes Management
Derivatives of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid have shown efficacy in reducing blood glucose levels, which may be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose . This includes conditions like type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Pharmacokinetics
In pharmacological studies, 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid derivatives have been evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties . These studies are crucial for understanding the drug-like characteristics of these compounds and optimizing their pharmacokinetic profiles for better therapeutic outcomes .
Material Science
The compound 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is used in material science as a precursor for the synthesis of various heterocyclic compounds . These compounds have potential applications in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways plays a crucial role in various types of tumors .
Mode of Action
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including organ development, cell proliferation and migration, and angiogenesis . The compound’s action can therefore influence these processes.
Pharmacokinetics
Similar compounds have been shown to exhibit high total clearance and low oral bioavailability
Result of Action
The inhibition of FGFRs by 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid can lead to significant cellular effects. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibits the migration and invasion of these cells .
Future Directions
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-1-3-9-6-2-4-10-7(5)6/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYWIZUWOGPUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676847 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
CAS RN |
1190319-18-6 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid derivatives interact with the KDM5A Jumonji C (JMJC) domain?
A: The research papers describe the crystal structures of the KDM5A JMJC domain bound to two different 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid derivatives: * Compound N41: 2-((2-chlorophenyl)(2-(4,4-difluoropiperidin-1-yl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid [].* Compound N47: 2-((2-chlorophenyl)(2-(1-methyl-1H-imidazol-2-yl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





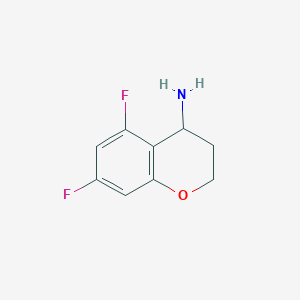
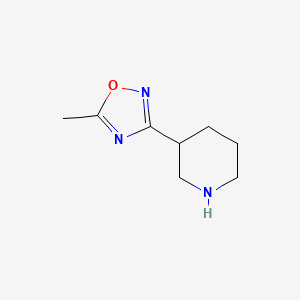
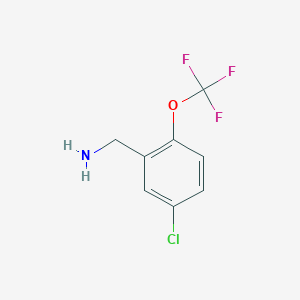
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)


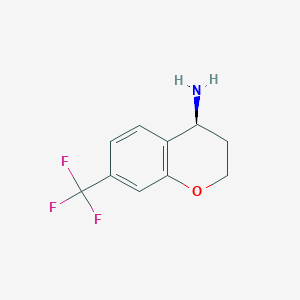
![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1394153.png)
![Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1394154.png)
